(Cyclohexylmethyl)(methoxy)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-cyclohexyl-N-methoxymethanamine |
InChI |
InChI=1S/C8H17NO/c1-10-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
QOLZELHKFRUKMD-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1CCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexylmethyl Methoxy Amine
Strategic Approaches to N-Alkylation and O-Methylation in N-Hydroxylamines
The core structure of (Cyclohexylmethyl)(methoxy)amine contains an N-methoxy and an N-cyclohexylmethyl group attached to a nitrogen atom. The synthesis can be strategically approached by considering the sequence of N-alkylation and O-methylation of a hydroxylamine (B1172632) precursor. Two primary retrosynthetic pathways exist:
Pathway A: O-Methylation followed by N-Alkylation. This approach begins with the O-methylation of a hydroxylamine derivative to form methoxyamine (CH₃ONH₂). rsc.org Methoxyamine is a commercially available reagent, often supplied as its hydrochloride salt. rsc.org The subsequent step involves the N-alkylation of methoxyamine with a suitable cyclohexylmethyl electrophile, such as cyclohexylmethyl bromide or tosylate. This nucleophilic substitution reaction would directly yield the target compound.
Pathway B: N-Alkylation followed by O-Methylation. In this alternative strategy, hydroxylamine is first N-alkylated using a cyclohexylmethyl halide to form N-(cyclohexylmethyl)hydroxylamine. The subsequent O-methylation of this intermediate presents a challenge of regioselectivity, as the hydroxylamine derivative is an ambident nucleophile. nih.gov Reaction conditions must be carefully selected to favor methylation on the oxygen atom over the nitrogen atom. The use of protecting groups on the nitrogen, which are later removed, can be a viable strategy to ensure selective O-methylation. For instance, a Boc-protected N-(cyclohexylmethyl)hydroxylamine could be methylated on the oxygen, followed by deprotection to yield the final product.
The choice between these pathways depends on the availability of starting materials, reaction efficiency, and the ability to control selectivity. The development of methods using an N-methoxy group as a reactivity control element has shown that N-methoxyamides can enhance the nucleophilicity of the nitrogen, facilitating reactions that are difficult with ordinary amides. sdlookchem.com This principle could be exploited in the design of more complex synthetic routes.
Development and Optimization of Novel Synthetic Pathways for this compound
Building upon fundamental alkylation and methylation strategies, novel pathways can be devised that offer improved efficiency, selectivity, and sustainability. A particularly promising approach is the one-pot reductive amination of an appropriate aldehyde with methoxyamine.
A key analogous reaction involves the synthesis of N-(cyclohexylmethyl)-N-alkylamines from primary amines and pimelaldehyde using an ethanolic tetracarbonylhydridoferrate catalyst. This reaction proceeds at room temperature under an atmosphere of carbon monoxide. By substituting the primary amine with methoxyamine, it is conceivable that this compound could be synthesized directly. The proposed mechanism would involve the initial formation of an imine or enamine intermediate from the condensation of pimelaldehyde and methoxyamine, followed by intramolecular cyclization and reduction mediated by the iron catalyst.
Investigation of Stereoselective Preparations
While the parent structure of this compound is achiral, the introduction of substituents on the cyclohexane (B81311) ring would create stereocenters, necessitating stereoselective synthetic methods. Any catalytic reaction that yields a product with a non-zero enantiomeric excess is considered to be under at least partial kinetic control. wikipedia.org
The stereoselective synthesis of chiral amines is a significant focus in medicinal chemistry. acs.org Methodologies developed for other complex amines can be adapted. For instance:
Use of Chiral Auxiliaries: Chiral sulfinyl imines, derived from tert-butanesulfinamide, are powerful intermediates for the asymmetric synthesis of amines. nih.gov A synthesis could involve the reaction of a chiral N-sulfinyl imine with a cyclohexylmethyl organometallic reagent, followed by removal of the sulfinyl group and subsequent N-methylation and O-methylation steps.
Asymmetric Catalysis: The hydrogenation of E/Z oxime mixtures using nickel catalysis with chiral ligands has been shown to produce N,O-disubstituted hydroxylamines with excellent enantioselectivity (up to 98:2 er). nih.gov Similarly, asymmetric epoxidation of cyclic enones using iron catalysts has achieved high enantioselectivities. scispace.com These catalytic systems could be adapted for key steps in the synthesis of chiral derivatives of this compound.
The development of stereoselective routes to substituted piperidines and other N-heterocycles often involves the stereoselective addition of nucleophiles to imine precursors, a strategy directly applicable here. nih.govrsc.org
Catalytic Methods for Amine Functionalization
Modern catalytic methods offer atom-economical and efficient alternatives to classical stoichiometric reactions. rsc.org For the synthesis of this compound, several catalytic strategies are pertinent.
Hydroaminoalkylation: This reaction involves the direct addition of an N-H bond across an alkene. nih.gov A potential route to the target molecule is the hydroaminoalkylation of cyclohexene (B86901) with methoxyamine. Various catalysts, including early transition metals, late transition metals, and photoredox systems, are known to mediate this transformation. nih.govresearchgate.net Iron-catalyzed aminative difunctionalization of alkenes, in particular, has been developed for the installation of medicinally relevant amine groups and shows broad functional group tolerance. chemrxiv.org
Reductive Amination: As previously mentioned, reductive amination is a powerful tool for C-N bond formation. researchgate.netorganic-chemistry.org Beyond the proposed use of pimelaldehyde, the direct reductive amination of cyclohexanecarboxaldehyde (B41370) with methoxyamine is a primary candidate for synthesis. A wide array of reducing agents and catalysts are available, from common hydrides like sodium borohydride (B1222165) to advanced catalytic systems using iridium or cobalt complexes under hydrogen gas. researchgate.netorganic-chemistry.orgderpharmachemica.com
Palladium-Catalyzed N-Alkylation: A sustainable approach for the N-alkylation of amines involves the use of alcohols as alkylating agents via a hydrogen auto-transfer reaction, catalyzed by a palladium(II) complex. rsc.org This method generates water as the only byproduct. Applying this to methoxyamine and cyclohexylmethanol could provide a green and efficient route to the desired product.
Below is a table summarizing potential catalytic approaches.
| Catalytic Method | Proposed Reactants | Catalyst Example | Key Advantages |
| Reductive Amination | Cyclohexanecarboxaldehyde, Methoxyamine | Iridium complexes, Nickel nanoparticles, Co particles | High selectivity, wide substrate scope, mild conditions. organic-chemistry.org |
| Hydroaminoalkylation | Cyclohexene, Methoxyamine | Iron complexes, Titanium catalysts, Photoredox catalysts | Atom-economic, direct C-N bond formation. nih.govresearchgate.net |
| N-Alkylation with Alcohols | Cyclohexylmethanol, Methoxyamine | Palladium(II) complexes | Sustainable (uses alcohols), water as byproduct. rsc.org |
| Aminative Difunctionalization | Cyclohexene, Hydroxylamine-derived reagents | Iron catalysts | Installs medicinally relevant amine groups directly onto alkenes. chemrxiv.org |
Green Chemistry Principles in Synthesis Route Design
The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. acs.org For the synthesis of this compound, several green strategies can be implemented.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org Hydroaminoalkylation is an excellent example of an atom-economical reaction, as it involves the direct addition of the two reactants with no byproducts. nih.gov
Use of Renewable Feedstocks: While cyclohexanol (B46403) and related precursors are typically derived from petrochemicals, exploring bio-based routes could enhance the sustainability of the synthesis. rsc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The catalytic methods discussed in section 2.2.2 are inherently greener than stoichiometric alkylations.
Safer Solvents and Reaction Conditions: The use of water or solvent-free conditions for reductive amination has been reported, significantly improving the environmental profile of the reaction. researchgate.netorganic-chemistry.org Enzymatic methods, such as those using Candida antarctica lipase (B570770) B (CALB), can facilitate amide bond formation in green solvents, offering a potential (though indirect) route for creating precursors. nih.gov The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of different synthetic pathways. rsc.org
Analysis of Reaction Kinetics and Thermodynamic Control in Synthesis
The final product distribution in a chemical reaction can be determined by either kinetic or thermodynamic control. wikipedia.org Understanding these factors is crucial for optimizing the synthesis of this compound.
Kinetic vs. Thermodynamic Control: In a reaction with multiple possible products, the kinetic product is the one that forms the fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable (i.e., has the lowest Gibbs free energy). libretexts.org Reaction conditions like temperature, pressure, and solvent can be adjusted to favor one over the other. wikipedia.org For instance, in the alkylation of an N-(cyclohexylmethyl)hydroxylamine intermediate, N-methylation and O-methylation are competing pathways. A low-temperature, irreversible reaction might favor the kinetic product, whereas a higher temperature, reversible reaction would allow the system to equilibrate to the more stable thermodynamic product. libretexts.org
Scale-Up Considerations and Process Chemistry Methodologies
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed through process chemistry. catsci.com
Safety and Thermal Management: Exothermic reactions pose a significant risk during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. catsci.com A runaway reaction can occur if heat is generated faster than it can be removed. catsci.com Therefore, a thorough calorimetric evaluation to measure heat flow is essential before increasing the scale. sdlookchem.com
Reagent and Solvent Selection: Reagents and solvents that are convenient on a lab scale may be unsuitable for large-scale production due to cost, toxicity, or handling difficulties. labmanager.com For example, highly volatile or flammable solvents should be avoided. The choice of catalyst is also critical; an expensive or air-sensitive catalyst that works well in the lab may not be economically viable for large-scale production. acs.org
Process Simplification and Robustness: Industrial processes should be as simple and robust as possible to minimize the chance of errors. sdlookchem.com One-pot reactions, such as reductive amination, are highly desirable as they reduce the number of unit operations (e.g., workups, isolations). derpharmachemica.com The process must be robust enough to handle minor fluctuations in temperature, pressure, or raw material quality without significant drops in yield or purity. labmanager.com
Continuous Manufacturing: For large-scale production, converting a batch process to a continuous flow process can offer significant advantages in safety, consistency, and throughput. acs.org A continuous reductive amination process, for example, has been successfully scaled up for pharmaceutical manufacturing, demonstrating the feasibility of this approach. acs.org
Chemical Reactivity and Mechanistic Investigations of Cyclohexylmethyl Methoxy Amine
Exploration of Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of (cyclohexylmethyl)(methoxy)amine is characterized by both nucleophilic and electrophilic properties, primarily centered around the nitrogen and oxygen atoms.
The nitrogen atom, with its lone pair of electrons, imparts nucleophilic character to the molecule. However, the presence of the adjacent electron-withdrawing methoxy (B1213986) group reduces the electron density on the nitrogen, thereby attenuating its nucleophilicity compared to a typical secondary amine. masterorganicchemistry.com The bulky cyclohexylmethyl group can also introduce steric hindrance, further influencing its reactivity towards electrophiles. The general trend of nucleophilicity in amines follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom. However, excessive steric bulk can counteract this electronic effect.
Conversely, the molecule can exhibit electrophilic reactivity, particularly after activation. Protonation of the nitrogen or oxygen atom under acidic conditions can render the molecule more susceptible to nucleophilic attack. The N-O bond is inherently weak and can be cleaved under certain conditions, leading to reactive intermediates.
The nucleophilicity of amines is a critical factor in many organic reactions, such as nucleophilic substitution and addition reactions. The table below, adapted from Mayr's nucleophilicity database, illustrates the relative nucleophilicity of various amines, providing a framework for understanding the expected reactivity of this compound. masterorganicchemistry.com
| Amine | Solvent | Mayr Nucleophilicity Parameter (N) |
|---|---|---|
| Ammonia (NH₃) | Water | 9.5 |
| Ethylamine | Water | 12.9 |
| Diethylamine | Water | 14.7 |
| Piperidine | Water | 18.1 |
| Morpholine | Water | 15.6 |
This table presents data for analogous amines to contextualize the nucleophilicity of this compound.
Investigation of Reaction Mechanisms with Carbonyl Compounds
A significant aspect of the chemistry of this compound involves its reactions with carbonyl compounds, such as aldehydes and ketones. These reactions primarily lead to the formation of oxime ethers and related derivatives through a condensation mechanism.
This compound reacts with aldehydes and ketones to form O-alkyl oxime ethers, which are compounds containing the >C=N-O-R moiety. youtube.com This transformation is a condensation reaction where a molecule of water is eliminated. youtube.com The reaction is typically catalyzed by acid or base and is reversible. libretexts.orglibretexts.org
The formation of oxime ethers is a valuable method for the derivatization of carbonyl compounds and for the synthesis of molecules with diverse biological activities. youtube.com Recent research has focused on developing environmentally friendly and efficient catalytic systems for these transformations. For instance, manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) has been shown to be an effective catalyst for the methoximation of various aromatic aldehydes and ketones, proceeding in good to excellent yields under mild conditions. nih.gov
The following table presents representative data for the MnCl₂-catalyzed methoximation of aromatic aldehydes and ketones, which serves as a model for the expected reactivity of this compound with similar substrates. nih.gov
| Entry | Substrate (Aldehyde/Ketone) | Product (Oxime Ether) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde (B42025) | Benzaldehyde O-methyl oxime | 5 | 98 |
| 2 | 4-Methylbenzaldehyde | 4-Methylbenzaldehyde O-methyl oxime | 5 | 99 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde O-methyl oxime | 5 | 98 |
| 4 | 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde O-methyl oxime | 5 | 70 |
| 5 | Acetophenone | Acetophenone O-methyl oxime | 120 | 95 |
| 6 | 4-Methylacetophenone | 4-Methylacetophenone O-methyl oxime | 120 | 96 |
This table illustrates the efficiency of MnCl₂ catalysis in the formation of oxime ethers from various carbonyl compounds and provides a basis for predicting the reactivity of this compound in similar reactions.
The formation of an oxime ether is mechanistically related to the formation of a Schiff base (an imine). The reaction is initiated by the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This addition forms a tetrahedral intermediate known as a hemiaminal.
The hemiaminal is generally unstable and undergoes dehydration to form the final C=N double bond of the oxime ether. This elimination of water is typically the rate-determining step and is facilitated by acid or base catalysis. masterorganicchemistry.com Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com Subsequent elimination of water, often assisted by the lone pair on the nitrogen, leads to the formation of the oxime ether. The pH of the reaction medium is crucial; a mildly acidic environment (around pH 5) is often optimal for imine formation, as a highly acidic medium would protonate the amine reactant, rendering it non-nucleophilic. libretexts.orglibretexts.org
Radical Chemistry and One-Electron Transfer Processes Involving the N-O Bond
The N-O bond in N-alkoxyamines like this compound is relatively weak and can undergo homolytic cleavage upon thermal or photochemical induction. This homolysis generates two radical species: a persistent aminoxyl radical and a transient alkyl radical. This reactivity is the foundation of nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique.
The homolytic cleavage of the N-O bond in this compound would yield a (cyclohexylmethyl)(methoxy)aminyl radical and a methyl radical. The stability of the resulting radicals plays a significant role in the bond dissociation energy (BDE) of the N-O bond. The BDE is influenced by steric and electronic factors of the substituents on both the nitrogen and oxygen atoms.
The general reaction for the homolysis of an N-alkoxyamine is as follows: R¹R²NO-R³ ⇌ R¹R²NO• + R³•
The persistent radical effect describes the kinetic behavior of such systems, where the self-termination of the transient alkyl radicals leads to an accumulation of the persistent aminoxyl radicals, which in turn influences the rate of the reverse recombination reaction.
Reactions Under Transition Metal Catalysis
Transition metal catalysts can mediate a variety of transformations involving amines and their derivatives. For a compound like this compound, transition metal catalysis could be involved in several types of reactions, including N-alkylation and cross-coupling reactions.
For instance, iridium complexes have been utilized for the catalytic transfer hydrogenation of oximes to produce N-alkoxy amines and hydroxylamines. This method is noteworthy for its ability to reduce the C=N bond without cleaving the sensitive N-O bond. Cationic iridium catalysts, often accelerated by an acid co-catalyst, have demonstrated high efficiency in these transformations.
Furthermore, transition metals such as rhodium, iridium, and ruthenium are known to catalyze the N-alkylation of amines using alcohols as alkylating agents. rsc.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, which then reacts with the amine to form an imine or enamine intermediate. Subsequent reduction of this intermediate by the metal hydride species regenerates the catalyst and yields the N-alkylated amine. While this is a general method for amines, its applicability to N-alkoxyamines like this compound would depend on the specific catalyst system and reaction conditions, particularly concerning the stability of the N-O bond.
The following table shows examples of transition metal-catalyzed N-alkylation of amines with alcohols, providing a conceptual basis for potential reactions of this compound.
| Amine | Alcohol | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Aniline | Benzyl alcohol | [Rh(cod)Cl]₂/dppp | N-Benzylaniline | 98 |
| Piperidine | Ethanol | [RuCl₂(p-cymene)]₂/dppb | N-Ethylpiperidine | 85 |
| Benzylamine | 1-Phenylethanol | [Ir(cod)Cl]₂/dppe | N-(1-Phenylethyl)benzylamine | 92 |
This table provides examples of transition metal-catalyzed N-alkylation reactions of various amines, illustrating the types of transformations that could potentially be applied to this compound.
Acid-Base Catalysis and Solvolysis Pathways
The reactivity of this compound is significantly influenced by the presence of acids and bases. As discussed previously, both acid and base catalysis play crucial roles in the formation of oxime ethers from this compound and carbonyls.
Under acidic conditions, the nitrogen or oxygen atom can be protonated. Protonation of the nitrogen atom increases the electrophilicity of the molecule and can facilitate nucleophilic attack at adjacent positions. Acid catalysis is also essential for the dehydration step in imine and oxime ether formation by converting the hydroxyl group of the hemiaminal intermediate into a better leaving group (H₂O). youtube.com
Base catalysis, on the other hand, can proceed by deprotonating a nucleophile, thereby increasing its reactivity. youtube.com In the context of reactions involving this compound, a base could deprotonate a protic solvent or another reactant, which could then engage in a reaction with the substrate.
Rearrangement Reactions and Fragmentations
The study of rearrangement and fragmentation reactions is crucial for understanding the chemical behavior of a molecule, particularly under energetic conditions such as those found in mass spectrometry or photolysis. For this compound, while specific experimental studies on its rearrangement and fragmentation pathways are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of organic chemistry and the behavior of analogous structures. The key structural features influencing these reactions are the N-O bond of the methoxyamine moiety, the bond between the nitrogen and the cyclohexylmethyl group, and the cyclohexyl ring itself.
Fragmentation Pathways
In mass spectrometry, molecules undergo characteristic fragmentation upon electron impact, providing a fingerprint for their identification and structural elucidation. The fragmentation of this compound is expected to be dictated by the relative strengths of its bonds and the stability of the resulting fragments, both radical and cationic. The primary sites of bond cleavage are predictable based on the fragmentation patterns of aliphatic amines and ethers.
A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation. For this compound, two principal α-cleavages are plausible:
Cleavage of the cyclohexyl-methylene bond: This would lead to the loss of a cyclohexyl radical and the formation of a methoxyaminomethylidene iminium ion.
Cleavage within the cyclohexyl ring: While less direct, ring fragmentation can also be initiated by the amine group.
Another significant fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a cyclohexylmethyl cation and a (methoxy)amine radical, or a cyclohexylmethyl radical and a (methoxy)amine cation. The relative abundance of these fragments would depend on their respective stabilities.
Cleavage of the N-O bond is also a likely fragmentation route, characteristic of hydroxylamine (B1172632) derivatives. wikipedia.org This can lead to the formation of a methoxy radical and a (cyclohexylmethyl)aminyl radical or their corresponding cationic species.
The following table summarizes the predicted major fragmentation pathways for this compound based on general principles of mass spectrometry.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragmentation Pathway | Lost Fragment | Resulting Ion Structure | Predicted m/z of Ion |
|---|---|---|---|
| α-Cleavage | Cyclohexyl radical (•C₆H₁₁) | [CH₂(OCH₃)=NHCH₂]⁺ | 88 |
| C-N Bond Cleavage | (Methoxy)amine radical (•NH(OCH₃)) | [C₆H₁₁CH₂]⁺ | 97 |
| C-N Bond Cleavage | Cyclohexylmethyl radical (•CH₂C₆H₁₁) | [NH(OCH₃)]⁺ | 48 |
| N-O Bond Cleavage | Methoxy radical (•OCH₃) | [C₆H₁₁CH₂NH]⁺ | 112 |
| N-O Bond Cleavage | (Cyclohexylmethyl)aminyl radical (•NHCH₂C₆H₁₁) | [OCH₃]⁺ | 31 |
Note: The m/z values are calculated for the most abundant isotopes.
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de While specific named rearrangements may not be directly applicable to this compound under standard conditions, the potential for rearrangement exists, particularly in the context of cationic intermediates formed during fragmentation or under specific reaction conditions (e.g., treatment with strong acids).
One possibility is a rearrangement analogous to the Stevens rearrangement or the Sommelet-Hauser rearrangement , which are known for certain quaternary ammonium (B1175870) salts and benzylamines, respectively. Although this compound is not a quaternary salt, protonation of the nitrogen under acidic conditions could generate a species susceptible to rearrangement. For instance, a sigmaaldrich.comchemicalbook.com-hydride shift within the cyclohexylmethyl group could occur in a carbocation intermediate, leading to a more stable tertiary carbocation if such a rearrangement is sterically and electronically feasible.
Furthermore, reactions involving N-O bond cleavage could potentially lead to rearrangements. For example, the formation of a nitrenium ion intermediate, although a high-energy species, is known to undergo various rearrangements. In the case of this compound, the generation of a (cyclohexylmethyl)nitrenium ion could precede intramolecular C-H insertion or other rearrangements.
It is important to note that without specific experimental data, the discussion of rearrangement reactions for this compound remains speculative. The actual occurrence and products of such reactions would be highly dependent on the reaction conditions employed.
Applications of Cyclohexylmethyl Methoxy Amine As a Key Synthetic Intermediate
Utility in the Construction of Complex Nitrogen-Containing Architectures
The presence of a reactive N-O bond and a sterically demanding cyclohexylmethyl group makes (Cyclohexylmethyl)(methoxy)amine a powerful tool for the synthesis of intricate nitrogen-containing molecules.
Synthesis of Novel Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. dovepress.comnih.gov The methoxyamine functionality in this compound can participate in a variety of cyclization reactions. For instance, it can react with diketones or their equivalents to form substituted pyrroles or pyrazoles. The cyclohexylmethyl group can influence the regioselectivity of these cyclizations and impact the physical properties of the resulting heterocyclic products, such as solubility and crystallinity.
Furthermore, the nitrogen atom can act as a nucleophile in reactions with bifunctional electrophiles to construct larger ring systems. The specific reaction conditions can be tailored to favor the formation of different heterocyclic cores, demonstrating the compound's flexibility in synthetic design.
Application in Stereocontrolled Synthesis of Chiral Amines
Chiral amines are crucial components of many pharmaceuticals and agrochemicals. While direct examples involving this compound are not yet widespread, its structure is well-suited for applications in stereocontrolled synthesis. The nitrogen-oxygen bond can be cleaved under specific conditions, allowing the nitrogen to be incorporated into a target molecule.
One potential strategy involves the diastereoselective addition of the methoxyamine to a chiral substrate. The bulky cyclohexylmethyl group can provide significant steric hindrance, directing the approach of the reagent and leading to the preferential formation of one diastereomer. Subsequent cleavage of the N-O bond would then yield a chiral amine. The development of chiral catalysts that can interact with the methoxyamine functionality could further enhance the enantioselectivity of such transformations.
Role in Tandem Reactions and Multicomponent Transformations
Tandem reactions and multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. mdpi.comcsic.es The reactivity of this compound makes it an attractive component for the design of novel MCRs.
For example, the amine functionality can participate in Mannich-type reactions, where it condenses with an aldehyde and a carbon nucleophile. The methoxy (B1213986) group could potentially be involved in subsequent transformations, leading to more complex products. In a hypothetical MCR, this compound could react with an aldehyde and an isocyanide in a Ugi-type reaction, with the methoxy group serving as an internal nucleophile for a subsequent cyclization step, thereby rapidly generating molecular complexity.
Development of New Protecting Group Strategies Utilizing Methoxyamine Functionality
Protecting groups are essential tools in organic synthesis, allowing for the selective modification of multifunctional molecules. The methoxyamine group itself can be considered a protected form of an amine. The N-O bond is stable to a variety of reaction conditions but can be cleaved reductively to unveil the free amine.
The this compound can be used to introduce a protected nitrogen atom into a molecule. The cyclohexylmethyl group can enhance the stability of the protected amine and influence its reactivity in subsequent steps. The development of orthogonal deprotection strategies, where the methoxyamine can be cleaved without affecting other protecting groups, would further increase the utility of this compound in complex total synthesis.
| Protecting Group | Structure | Cleavage Conditions |
| Methoxyamine | R-NH-OCH₃ | Reduction (e.g., Zn/AcOH, H₂/Pd) |
Employing this compound in the Synthesis of Functional Organic Materials Precursors
The demand for novel organic materials with tailored electronic and optical properties is ever-increasing. The incorporation of specific functional groups is key to tuning these properties. The cyclohexyl and methoxyamine moieties of this compound can be exploited in the synthesis of precursors for such materials.
The cyclohexyl group can impart solubility and influence the solid-state packing of organic molecules, which is crucial for applications in organic electronics. The methoxyamine functionality can be transformed into various nitrogen-containing groups, such as nitriles or amides, which are common components of conductive polymers and organic light-emitting diodes (OLEDs). For instance, the oxidation of the methoxyamine could lead to the formation of a nitrone, a versatile functional group for 1,3-dipolar cycloaddition reactions to build complex molecular frameworks.
Ligand Design and Coordination Chemistry Applications (Excluding Bio-Ligand Efficacy)
The nitrogen and oxygen atoms of the methoxyamine group can act as donor atoms for metal coordination, making this compound a potential building block for new ligands. The cyclohexylmethyl group provides steric bulk, which can be used to control the coordination number and geometry of the resulting metal complexes.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (Cyclohexylmethyl)(methoxy)amine. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would provide an unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established chemical shift ranges for similar functional groups. libretexts.orglibretexts.orgdocbrown.infodocbrown.info The numbering convention used for the assignments is as follows:
Theoretical and Computational Chemistry Studies of Cyclohexylmethyl Methoxy Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis
Quantum mechanics forms the fundamental basis for understanding the electronic structure and bonding in molecules. For a molecule like (Cyclohexylmethyl)(methoxy)amine, QM calculations can elucidate the distribution of electrons, the nature of the chemical bonds, and the energies of different molecular orbitals.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. It is exceptionally well-suited for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the corresponding electronic energy.
For this compound, a DFT study would typically commence with an initial guess of the molecular structure. The calculations would then systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31G(d). The results of such a calculation would provide a precise picture of the molecule's shape and its thermodynamic stability.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d))
| Parameter | Value |
| C-N Bond Length | 1.47 Å |
| N-O Bond Length | 1.44 Å |
| O-C (methoxy) Bond Length | 1.42 Å |
| C-N-O Bond Angle | 109.5° |
| N-O-C (methoxy) Bond Angle | 111.0° |
Note: The data in this table is illustrative and represents typical values for similar chemical structures.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.
For this compound, high-level ab initio calculations would be employed to refine the electronic energy and to accurately describe electron correlation effects. These calculations are particularly valuable for obtaining benchmark energies and for studying systems where DFT might not be as reliable.
Conformational Analysis and Energy Landscapes via Molecular Mechanics (MM) and QM
The conformational flexibility of the cyclohexyl ring and the rotation around the various single bonds in this compound give rise to a complex potential energy surface with multiple local minima. Conformational analysis aims to identify these stable conformers and to determine their relative energies.
A common strategy is to use a less computationally demanding method, such as Molecular Mechanics (MM) with a force field like MMFF94, to rapidly scan the potential energy surface and identify a large number of possible conformers. The most promising low-energy conformers are then subjected to more accurate QM calculations (typically DFT) to refine their geometries and to obtain more reliable relative energies.
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts. This is typically achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared to experimental data to confirm the structure of the molecule.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations not only predict the positions of the absorption bands but also provide information about the nature of the vibrational modes.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H (cyclohexyl) | Stretching | 2850-2960 |
| C-N | Stretching | 1000-1250 |
| N-O | Stretching | 900-1000 |
| C-O (methoxy) | Stretching | 1000-1200 |
Note: The data in this table is illustrative and represents typical values for similar chemical structures.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While QM and MM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment.
An MD simulation of this compound would reveal how the molecule moves and flexes at a given temperature. Furthermore, by including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to explicitly model solvent effects on the molecule's conformation and dynamics.
Future Research Directions and Emerging Opportunities
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of (Cyclohexylmethyl)(methoxy)amine into automated synthesis platforms has not been specifically detailed in published research. Automated systems and high-throughput experimentation (HTE) are transforming chemical synthesis by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.gov Future research could focus on utilizing robotic platforms to explore the reactivity of this compound with a wide array of substrates and catalysts. This approach would be invaluable for efficiently mapping its chemical space and identifying novel transformations. The development of analytical methods compatible with HTE workflows would be a critical aspect of this research, allowing for the rapid determination of reaction outcomes.
Exploration of this compound in Unconventional Solvents and Reaction Media
There is currently no specific research available on the behavior and application of this compound in unconventional solvents such as ionic liquids (ILs) or deep eutectic solvents (DESs). These solvent systems are of high interest due to their unique properties, including low volatility and high thermal stability, which can lead to enhanced reaction rates and selectivities. mdpi.comnih.govscirp.org
Future studies could investigate the solubility and stability of this compound in a range of ILs and DESs. mdpi.comnih.gov This would be a first step toward exploring its potential as a reactant, catalyst, or even a component of the solvent system itself in these green media. Research into how the properties of these unconventional solvents influence the reactivity of the N-O bond in this compound could uncover new synthetic pathways. mdpi.comresearchgate.net
Development of Photo- and Electro-Chemical Transformations
The development of photochemical and electrochemical transformations involving this compound is an area ripe for exploration. To date, specific studies on the photo- or electro-chemical behavior of this compound are not present in the scientific literature. Photochemical methods, using light to drive chemical reactions, and electrochemical methods, using electricity, offer green and highly selective alternatives to traditional synthetic protocols.
Future research could investigate the cleavage of the N-O bond in this compound using photoredox catalysis or direct electrochemical oxidation or reduction. This could provide a controlled method for generating reactive radical or ionic intermediates. The characterization of the resulting products and the elucidation of the reaction mechanisms would be essential for developing novel synthetic applications.
Potential for Catalyst Design and Recyclable Systems
The potential for using this compound in catalyst design and the development of recyclable systems has not yet been reported. The structural features of the molecule, including the amine and methoxy (B1213986) groups, suggest that it could be modified to act as a ligand for a metal catalyst or as an organocatalyst itself.
A promising avenue of future research would be the synthesis of derivatives of this compound that can be incorporated into catalytic frameworks. Furthermore, the development of methods to immobilize these potential catalysts on solid supports would enable the creation of recyclable catalytic systems, a key principle of green chemistry. Investigating the catalytic activity and recyclability of such systems in various organic transformations would be a significant contribution to the field.
Expansion into Supramolecular Chemistry and Self-Assembly Processes
The role of this compound in supramolecular chemistry and self-assembly processes remains an unexplored field. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-defined structures. The cyclohexyl group and the polar amine-methoxy group of the molecule could direct its assembly into interesting supramolecular architectures.
Future research could explore the self-assembly of this compound in different solvents and under various conditions. The investigation of its interactions with other molecules to form co-crystals or host-guest complexes would also be a fascinating area of study. Understanding the principles that govern the self-assembly of this compound could lead to the development of new functional materials with applications in areas such as sensing, drug delivery, or nanotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
